5-Fluoro-2-(pyrrolidin-1-yl)aniline
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Overview
Description
5-Fluoro-2-(pyrrolidin-1-yl)aniline is a fluorinated derivative of aniline, with the molecular formula C10H13FN2 and a molecular weight of 180.22 g/mol. This compound has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and materials science due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of fluorinated compounds .
Industrial Production Methods
Industrial production of 5-Fluoro-2-(pyrrolidin-1-yl)aniline may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and environmentally benign organoboron reagents . The scalability of this method makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(pyrrolidin-1-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-Fluoro-2-(pyrrolidin-1-yl)aniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(pyrrolidin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Fluoroaniline: A simpler fluorinated aniline derivative with similar properties.
4-Fluoro-2-pyrrolidin-1-ylaniline: Another fluorinated derivative with a different substitution pattern.
5-Fluoro-2-methylpyrrolidin-1-ylaniline: A methylated analog with distinct chemical properties.
Uniqueness
5-Fluoro-2-(pyrrolidin-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyrrolidine ring and the fluorine atom enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-fluoro-2-pyrrolidin-1-ylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTNXVUFYDGSSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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